molecular formula C20H28N2O4 B8649085 1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate

1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate

Katalognummer: B8649085
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: SFJLFMAUDRAKFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyridine ring substituted with benzylamino and ester groups, making it a versatile molecule for synthetic and research purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.

    Esterification: The ester groups are added through esterification reactions using tert-butyl and ethyl alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylamino and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and amines are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzylamino group can bind to enzymes or receptors, modulating their activity. The ester groups may also play a role in the compound’s bioavailability and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: Similar structure but lacks the benzylamino group.

    4-(4-Bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate: Contains a bromophenyl group instead of benzylamino.

Uniqueness

5-Benzylamino-3,6-dihydro-2H-pyridine-1,4-dicarboxylic acid 1-tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H28N2O4

Molekulargewicht

360.4 g/mol

IUPAC-Name

1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate

InChI

InChI=1S/C20H28N2O4/c1-5-25-18(23)16-11-12-22(19(24)26-20(2,3)4)14-17(16)21-13-15-9-7-6-8-10-15/h6-10,21H,5,11-14H2,1-4H3

InChI-Schlüssel

SFJLFMAUDRAKFC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(CN(CC1)C(=O)OC(C)(C)C)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.